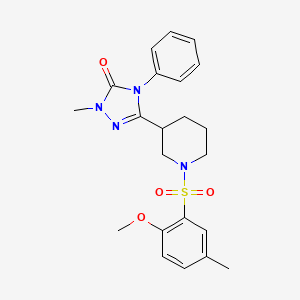
3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymorphism Control in Drug Development
The control of polymorphism is a critical aspect in the development of pharmaceutical compounds, influencing the drug's stability, solubility, and bioavailability. A study on ASP3026, a compound structurally related to the one , illustrates the significance of controlling polymorphs in drug development. Five polymorphs of ASP3026 were identified, with the most stable polymorph selected for solid formulations. This research highlights the impact of crystallization process parameters on polymorph nucleation, emphasizing the ability to selectively obtain polymorphs through temperature control due to temperature-dependent variations in solution conformers. This approach, alongside in situ Raman spectroscopy, offers a pathway for designing solid drug formulations with optimal properties (Takeguchi et al., 2015).
Antimicrobial Activities of Triazole Derivatives
Triazole derivatives have been investigated for their antimicrobial properties, offering potential applications in treating bacterial and fungal infections. A study involving the synthesis of various 1,2,4-triazole derivatives, including compounds with structural similarities to the queried chemical, reported significant antimicrobial activities. These compounds were synthesized from ester ethoxycarbonylhydrazones and primary amines, showing good to moderate activities against test microorganisms. Such research underlines the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking Studies for EGFR Inhibitors
Molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, related structurally to the chemical , have explored their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. These studies provide insights into the tautomeric properties, conformations, and anti-cancer properties of these compounds. The most stable states, conformers, and inter-molecular hydrogen bonding critical for binding affinity were identified, pointing towards significant anti-cancer activity. This research exemplifies the application of computational chemistry in identifying promising candidates for cancer therapy (Karayel, 2021).
Synthesis and Evaluation of 5-HT7 Receptor Antagonists
Piperazine derivatives have been synthesized and evaluated for their antagonistic activity against the 5-HT7 receptor, indicating potential applications in neuropsychiatric disorder treatments. This research, involving the preparation of benzene sulfonamides and naphthyl sulfonamides, showcases the diverse pharmacological activities achievable through structural modifications of piperazine-based compounds. The study highlights one compound with significant activity and selectivity, underscoring the importance of structural design in developing targeted therapies (Yoon et al., 2008).
Propiedades
IUPAC Name |
5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-16-11-12-19(30-3)20(14-16)31(28,29)25-13-7-8-17(15-25)21-23-24(2)22(27)26(21)18-9-5-4-6-10-18/h4-6,9-12,14,17H,7-8,13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNHBUDFXPOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
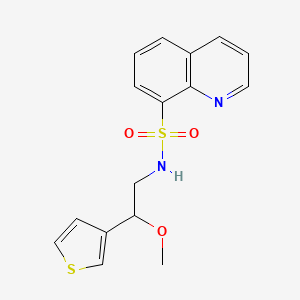

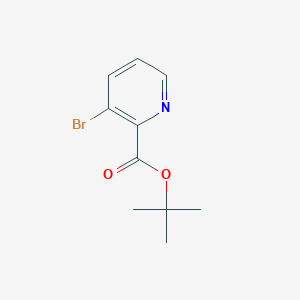
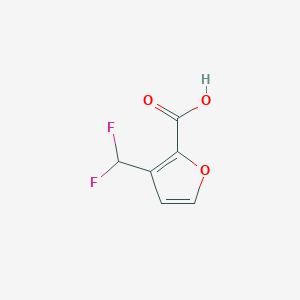


![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2372465.png)
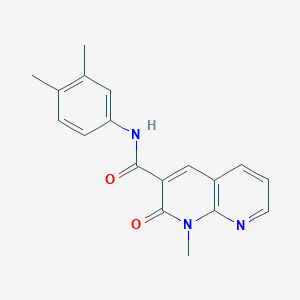
![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea](/img/structure/B2372467.png)
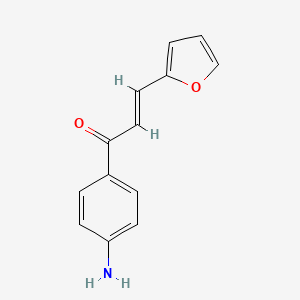

![2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2372473.png)


